3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl
Description
3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl (C₁₆H₁₄Br₄) is a tetra-substituted biphenyl derivative featuring bromomethyl (–CH₂Br) groups at the 3,3',5,5' positions. This compound is a critical precursor in organic synthesis and materials science, particularly for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its bromine substituents enable facile functionalization via nucleophilic substitution or cross-coupling reactions .
Properties
CAS No. |
42601-58-1 |
|---|---|
Molecular Formula |
C16H14Br4 |
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[3,5-bis(bromomethyl)phenyl]-3,5-bis(bromomethyl)benzene |
InChI |
InChI=1S/C16H14Br4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-6H,7-10H2 |
InChI Key |
BSBURJJDZLTVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C2=CC(=CC(=C2)CBr)CBr)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl groups in 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atoms with azide groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.
Major Products:
Substitution: 3,3’,5,5’-Tetraazidomethyl-1,1’-biphenyl.
Oxidation: 3,3’,5,5’-Tetrakis(carboxylic acid)-1,1’-biphenyl.
Reduction: 3,3’,5,5’-Tetramethyl-1,1’-biphenyl.
Scientific Research Applications
Chemistry: 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.
Medicine: Potential applications in medicine include its use in the synthesis of pharmaceutical intermediates. The bromomethyl groups can be functionalized to introduce various pharmacophores, leading to the development of new therapeutic agents.
Industry: In the industrial sector, 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetrakis(bromomethyl)-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution, oxidation, or reduction. In biological systems, the compound may interact with cellular components through its bromine atoms, potentially affecting enzyme activity or cellular signaling pathways.
Comparison with Similar Compounds
Characterization
- ¹H NMR (DMSO-d₆) : δ 7.47 (s, 4H, aromatic), 7.25 (s, 2H, aromatic), 5.26 (t, J = 5.7 Hz, 4H, –CH₂Br), 4.56 (d, J = 5.6 Hz, 8H, –CH₂Br) .
- ¹³C NMR (DMSO-d₆) : δ 143.01 (aromatic C), 140.02 (aromatic C), 123.57 and 123.00 (aromatic CH), 62.96 (–CH₂Br) .
- HRMS : m/z calculated for [C₁₆H₁₄Br₄⁻]: 497.78, consistent with the molecular ion .
Comparison with Similar Compounds
The structural and functional versatility of 3,3',5,5'-tetrasubstituted biphenyls is exemplified by the following analogs:
Key Comparative Insights
Reactivity and Functionalization: The bromomethyl groups in 3,3',5,5'-tetrakis(bromomethyl)-1,1'-biphenyl enable nucleophilic substitutions (e.g., with amines or thiols), whereas trifluoromethyl or methoxymethyl analogs are less reactive but offer steric or electronic stabilization .
Spectroscopic Signatures :
- ¹H NMR : Bromomethyl derivatives exhibit distinct –CH₂Br signals (δ 4.56–5.26), contrasting with trifluoromethyl analogs, which show broad aromatic multiplet signals (δ 7.37–7.54) .
- Mass Spectrometry : The molecular ion peak for the bromomethyl compound (m/z 497.78) is significantly heavier than that of the trifluoromethyl analog (m/z 222.0) due to bromine's higher atomic mass .
Biomedical Uses: Methoxymethyl derivatives (e.g., TMOMBP) are optimized for dental resins, balancing rigidity and polymerization kinetics .
Biological Activity
3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl is a brominated biphenyl compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.
Chemical Structure and Properties
The compound features four bromomethyl groups attached to a biphenyl core. This structure significantly influences its chemical reactivity and biological interactions. The presence of multiple bromomethyl groups enhances lipophilicity and may facilitate interactions with various biological targets.
Synthesis
The synthesis of 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl typically involves the bromination of biphenyl derivatives. Various synthetic routes have been explored, including:
- Bromination Reactions : Utilizing bromine in the presence of a catalyst to introduce bromomethyl groups onto the biphenyl scaffold.
- Suzuki Coupling : Employing boronic acids in cross-coupling reactions to form biphenyl derivatives with bromomethyl substituents.
Antimicrobial Properties
Research indicates that brominated biphenyl compounds often exhibit antimicrobial activity. For instance, studies have shown that related compounds can act against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Cytotoxicity and Cancer Research
The cytotoxic effects of 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl have been evaluated in several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have demonstrated effectiveness against melanoma and cervical adenocarcinoma cells .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various brominated biphenyl derivatives against a range of pathogens. The results indicated that certain derivatives displayed significant activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl were assessed in human cancer cell lines (e.g., A375 and HeLa). The compound demonstrated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
The biological activity of 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl is thought to be mediated through several mechanisms:
- Membrane Disruption : Brominated compounds can integrate into lipid membranes, altering their integrity and function.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cellular metabolism or proliferation.
- Oxidative Stress Induction : Brominated derivatives may induce oxidative stress in cells, leading to apoptosis.
Q & A
Q. What are the standard synthetic routes and characterization methods for 3,3',5,5'-Tetrakis(bromomethyl)-1,1'-biphenyl?
The compound is typically synthesized via bromination of a tetramethylbiphenyl precursor using brominating agents like N-bromosuccinimide (NBS) under radical initiation. Characterization relies on ¹H and ¹³C NMR spectroscopy to confirm bromomethyl substitution patterns, with distinct peaks for methylene protons (δ ~4.3–4.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm) . Mass spectrometry (MS) and elemental analysis further verify molecular weight and purity. For intermediates, column chromatography is critical for isolating regioisomers, as seen in macrocycle synthesis workflows .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its brominated structure, the compound poses risks of skin/eye irritation and respiratory toxicity. Key precautions include:
- PPE : Chemical-resistant gloves (EN 374 standard), safety goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhaling dust or vapors.
- Spill management : Avoid water contact (risk of exothermic reactions) and use inert absorbents like vermiculite.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture degradation .
Advanced Research Questions
Q. How is this compound utilized in synthesizing macrocyclic ligands for coordination polymers?
The tetrabromomethyl groups enable nucleophilic substitution with thiols to form bis-thiamacrocycles. For example:
- Reacting with 3,6-dioxa-1,8-octanedithiol yields a mixture of regioisomers (L1 and L2), separable via silica-gel column chromatography.
- These macrocycles coordinate with Cu(I) halides to form 2D polymeric networks, such as [(Cu₂X₂)(L1)]ₙ (X = Cl, Br, I), where Cu₂X₂ clusters bridge macrocycles via exocyclic S-Cu bonds. Topological analysis reveals distinct sq (for L1) and 4,4-L1 (for L2) frameworks .
Q. What role does it play in constructing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?
As a branched oligomer, it serves as a tetrahedral node in MOFs. For example:
Q. How does it contribute to catalytic systems, such as hydroformylation?
Derivatives like 3,3',5,5'-tetrakis(tert-butyl)biphenyl-based phosphine ligands (e.g., ISO-44) form Rh complexes for asymmetric hydroformylation. The steric bulk of tert-butyl groups enhances regioselectivity in alkene conversion to aldehydes. Catalytic efficiency is assessed via GC-MS and enantiomeric excess (ee) measurements .
Q. How can researchers address contradictions in spectroscopic data during structural analysis?
- NMR peak overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic vs. methylene signals.
- Isomer interference : Compare experimental spectra with computational predictions (DFT) for regioisomers. For example, distinct NOE correlations in NOESY spectra differentiate L1 and L2 macrocycles .
- Mass accuracy : High-resolution MS (HRMS) with <5 ppm error ensures correct molecular formula assignment .
Q. What strategies optimize isomer separation in synthetic workflows?
Q. How is its reactivity exploited in post-synthetic functionalization?
The bromomethyl groups undergo:
- Nucleophilic substitution : With amines or thiols to introduce functional handles (e.g., -NH₂ for biomolecule conjugation).
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to extend π-conjugation for optoelectronic applications.
- Quaternization : Reaction with tertiary amines forms cationic moieties for antimicrobial coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
